N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure and potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 432.3 g/mol. It features a piperidine ring substituted with a methylsulfonyl group and a dichlorophenyl moiety, contributing to its chemical reactivity and biological activity.
This compound can be synthesized through various chemical routes, utilizing readily available starting materials and reagents. Research articles and patents provide detailed methodologies for its synthesis, indicating its relevance in pharmaceutical chemistry and medicinal applications.
N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)N-). It is also categorized under piperidine derivatives, which are often explored for their roles as enzyme inhibitors and receptor modulators in biological systems.
The synthesis of N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves several key steps:
These steps may vary based on specific reaction conditions and reagents used, but they generally follow established synthetic methodologies in organic chemistry .
The molecular structure of N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be described as follows:
The compound features a piperidine ring that is saturated and contains various functional groups that enhance its reactivity and potential biological activity. The presence of chlorine atoms on the phenyl ring contributes to its lipophilicity and ability to interact with biological targets .
N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions:
The mechanism of action for N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide primarily involves:
The precise targets and pathways affected by this compound require further investigation through biological assays to elucidate its pharmacodynamics .
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy) indicate distinct chemical shifts corresponding to different protons within the molecule, aiding in structural confirmation .
N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has potential applications in several scientific fields:
The ongoing research into this compound highlights its importance as a lead structure for developing new therapeutic agents .
The core architecture of N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide represents a deliberate hybridization strategy merging structurally validated motifs known for selective receptor interactions. The design philosophy draws inspiration from established dopamine receptor ligands featuring arylpiperazine scaffolds and extended carboxamide functionalities, which demonstrate selectivity for receptor subtypes based on structural variations [1] [7]. Specifically, the incorporation of the 2,3-dichlorophenyl moiety directly attached to the carboxamide nitrogen mirrors structural elements in dopamine D₃ receptor-selective ligands like NGB 2904, where the dichlorinated aryl group contributes significantly to high-affinity binding through steric and electronic complementarity within the receptor's hydrophobic subpockets [1] [7].
Simultaneously, the 1-(methylsulfonyl)piperidine element introduces conformational restraint and distinct electronic properties. This motif diverges from traditional arylpiperazines by replacing the basic piperazine nitrogen with a sulfonylated tertiary amine in the piperidine ring. This strategic substitution achieves dual objectives:
The carboxamide linker (-C(O)NH-) bridges these pharmacophores, providing conformational flexibility critical for optimal target binding. Research on analogous compounds demonstrates that alkyl chain length (spacer between the piperazine/piperidine and terminal amide) profoundly influences both affinity and selectivity. While the precise spacer length in this compound requires confirmation, its design likely incorporates a direct linkage (no alkyl spacer) or a short alkyl chain (e.g., methylene), optimizing the distance between the dichlorophenyl and piperidine rings for peripheral target engagement [1] [7].
A paramount design objective for N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is the minimization of CNS exposure to circumvent centrally mediated adverse effects—a lesson learned from the withdrawal of CNS-penetrant cannabinoid CB₁ antagonists like rimonabant [2]. This was systematically addressed through strategic functional group modifications enhancing physicochemical properties incompatible with passive BBB diffusion:
Sulfonamide Incorporation: The methylsulfonyl group (-SO₂CH₃) attached to the piperidine nitrogen is pivotal. Sulfonamides are highly polar, increasing the compound's Topological Polar Surface Area (TPSA). TPSA is a well-established predictor of BBB permeability, with values exceeding ≈70-80 Ų generally correlating with poor CNS penetration [2]. Introducing the sulfonamide significantly elevates TPSA compared to simpler alkylated piperidines.
Carboxamide Contribution: The secondary carboxamide linkage (-NHC(O)-) connecting the piperidine to the dichlorophenyl ring further augments TPSA. Each carboxamide group contributes hydrogen-bond acceptors and donors, enhancing overall molecular polarity and hydration potential. This reinforces the BBB-exclusion strategy initiated by the sulfonamide [2].
Combined Polarity and Hydrogen-Bonding Potential: The synergistic effect of the sulfonamide and carboxamide groups creates a molecular surface rich in strong hydrogen-bonding capabilities. This significantly increases the desolvation energy penalty required for passive diffusion across the lipid-rich BBB endothelium. Consequently, the compound favors distribution in peripheral compartments rather than the CNS [2].
Table 1: Impact of Functional Groups on Calculated Physicochemical Properties Relevant to BBB Permeability
Functional Group | Contribution to TPSA (Ų) | Role in BBB Exclusion | Experimental Model Correlation |
---|---|---|---|
Methylsulfonyl (-SO₂CH₃) | ≈ 30-35 | High polarity; Strong H-bond acceptor capacity | MDCK-mdr1 Papp (A→B) < 8% [2] |
Secondary Carboxamide (-NHC(O)-) | ≈ 40-45 | Strong H-bond donor & acceptor capacity; Increased molecular polarity & desolvation energy | MDCK-mdr1 Papp (A→B) < 1% for ureas [2] |
Combined (in target) | ≈ 70-80+ (Estimated) | Synergistic increase in polarity and H-bonding potential | Predicted low CNS penetration (CNS-) |
Supporting evidence comes from studies on structurally related peripherally restricted CB₁ antagonists. Compounds like ureas 17a (Ke CB₁ = 2.4 nM, CB₂:CB₁ selectivity ≈425) featuring high TPSA (≈81 Ų) demonstrated negligible apical-to-basal transport (<1%) in the MDCK-mdr1 cell model—an established in vitro surrogate for predicting BBB permeability [2]. Similarly, amide 11 (Ke CB₁ = 0.44 nM), incorporating a polar carboxamide, showed low permeability (8%) in the same model [2]. These findings strongly support the design rationale underpinning N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, where the combined TPSA contributions of the sulfonamide and carboxamide are anticipated to yield a similarly favorable peripheral restriction profile.
The synthesis of N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide necessitates a multi-step sequence, typically proceeding via piperidine core functionalization, followed by carboxamide coupling, and finalized by nitrogen sulfonylation. While specific literature detailing its exact synthesis was not identified in the provided sources, robust synthetic strategies for highly analogous compounds provide a definitive blueprint:
Piperidine-4-Carboxylic Acid Derivative Preparation: The synthesis commences with a suitably protected or commercially available piperidine-4-carboxylic acid derivative (e.g., ethyl ester 18 or N-Boc piperidine-4-carboxylic acid 19). Protection of the piperidine nitrogen (e.g., with tert-butoxycarbonyl, Boc) is often essential to prevent unwanted reactions during subsequent steps involving the carboxylic acid [1] [3] [7].
Carboxamide Bond Formation (Coupling): The protected piperidine carboxylic acid 19 is activated and coupled with 2,3-dichloroaniline (20). This reaction employs standard carbodiimide-mediated coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of catalysts like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to minimize racemization and enhance yield, generating the protected carboxamide intermediate 21. Alternatively, activation as an acid chloride followed by reaction with the aniline can be employed [1] [3].Reaction: R-CO₂H + H₂N-Ar → R-C(O)NH-Ar (R = Protected Piperidine; Ar = 2,3-Dichlorophenyl)
Deprotection: Removal of the nitrogen protecting group (e.g., acidolysis using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane for Boc removal) liberates the secondary amine 22 [1] [7].Reaction: R'-N(Prot) → R'-NH₂ (R' = Piperidinyl-C(O)NH-Ar)
Sulfonylation: The key secondary amine 22 undergoes N-sulfonylation with methanesulfonyl chloride (MsCl) (23). This reaction is typically conducted in an inert aprotic solvent (dichloromethane, DCM, or tetrahydrofuran, THF) in the presence of a base (e.g., triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA) to scavenge the generated HCl, yielding the final product N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (24) [2] [3].Reaction: R''-NH₂ + Cl-SO₂-CH₃ → R''-NHSO₂CH₃ (R'' = Piperidinyl-C(O)NH-Ar)
Table 2: Key Synthetic Steps and Conditions for N-(2,3-Dichlorophenyl)-1-(Methylsulfonyl)Piperidine-4-Carboxamide
Step | Starting Material | Reagent/Conditions | Product (Intermediate/Target) | Critical Control Parameters |
---|---|---|---|---|
1. Protection (Optional) | Piperidine-4-carboxylic Acid | (Boc)₂O, Base, Solvent | N-Boc-Piperidine-4-carboxylic Acid | Complete protection; Avoid di-Boc formation |
2. Carboxamide Coupling | N-Boc-Piperidine-4-carboxylic Acid, 2,3-Dichloroaniline | EDCI, HOBt, DIPEA, DMF or DCM; RT or mild heat | N-Boc-Piperidine-4-carboxamide linked to 2,3-DCA | Equimolar ratios; Dry solvents; Prevent aniline oxidation |
3. Deprotection | Boc-Protected Carboxamide | HCl (4M in dioxane) or TFA/DCM (1:1); RT, 1-4h | Piperidine-4-Carboxamide linked to 2,3-DCA (Free Amine) | Reaction time control; Avoid excessive acid exposure |
4. Sulfonylation | Free Amine Intermediate, Methanesulfonyl Chloride | TEA or DIPEA, DCM or THF; 0°C → RT, 1-3h | N-(2,3-Dichlorophenyl)-1-(Methylsulfonyl)Piperidine-4-Carboxamide | Slow addition of MsCl; Temperature control; Base stoichiometry |
Purification at each step, typically via recrystallization or column chromatography, is crucial to obtain intermediates and the final product in high chemical purity (>95%), essential for reliable biological evaluation. Analytical techniques (TLC, HPLC, NMR, HRMS) confirm identity and purity. This modular synthesis allows for the exploration of structural variations—different aryl amines, alternative sulfonyl chlorides, or modifications to the piperidine ring—enabling comprehensive structure-activity relationship (SAR) studies focused on optimizing peripheral target affinity and selectivity while maintaining the desired BBB exclusion profile [1] [2] [3]. The strategic placement of the sulfonylation step at the end avoids potential complications arising from the sulfonamide's stability or reactivity during the coupling or deprotection reactions.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1